(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17500670
InChI: InChI=1S/C11H15N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h4-7,11H,1,12H2,2-3H3/t11-/m1/s1
SMILES:
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC17500670

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine -

Specification

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name (1R)-1-(3,5-dimethylphenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C11H15N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h4-7,11H,1,12H2,2-3H3/t11-/m1/s1
Standard InChI Key MRMYUNVPLHXPOJ-LLVKDONJSA-N
Isomeric SMILES CC1=CC(=CC(=C1)[C@@H](C=C)N)C
Canonical SMILES CC1=CC(=CC(=C1)C(C=C)N)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine features a benzene ring substituted with methyl groups at the 3- and 5-positions, coupled with an allylamine moiety (-CH2-CH=CH2) at the 1-position. The (R)-configuration at the chiral center confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(1R)-1-(3,5-dimethylphenyl)prop-2-en-1-amine
Molecular FormulaC₁₁H₁₅N
Molecular Weight161.24 g/mol
XLogP3-AA (Lipophilicity)2.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

The compound’s SMILES notation (CC1=CC(=CC(=C1)[C@@H](C=C)N)C) and InChIKey (MRMYUNVPLHXPOJ-UHFFFAOYSA-N) provide unambiguous representations of its structure and stereochemistry .

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine can be conceptualized through a two-step sequence:

  • Formation of the α,β-unsaturated aldehyde: A Wittig reaction between 3,5-dimethylbenzaldehyde and a suitable ylide (e.g., generated from allyltriphenylphosphonium bromide) yields (3,5-dimethylphenyl)prop-2-enal.

  • Enantioselective Reduction: The aldehyde intermediate undergoes asymmetric reduction using a chiral catalyst, such as Corey-Bakshi-Shibata (CBS) reagent or a biocatalytic system, to install the (R)-configuration at the amine-bearing carbon.

Table 2: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield/Selectivity
1Wittig OlefinationAllyltriphenylphosphonium bromide, KOtBu, THF, 0°C → RT70–85%
2Asymmetric Reduction(R)-CBS catalyst, BH₃·THF, -78°C>90% ee

While specific data for this enantiomer are scarce, analogous syntheses of structurally related allylamines demonstrate high enantiomeric excess (ee) when employing CBS reduction .

Physicochemical Properties

Spectroscopic Data

  • Mass Spectrometry: The exact mass (161.12045 Da) corresponds to the molecular formula C₁₁H₁₅N, with characteristic fragmentation patterns expected for allylamine derivatives .

  • NMR: Predicted signals include aromatic protons (δ 6.7–7.1 ppm, singlet for para-substituted methyl groups), allylic protons (δ 5.2–5.8 ppm), and an amine proton (δ 1.5–2.5 ppm, broad) .

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